molecular formula C12H16N4O2S B6436200 N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide CAS No. 2549046-88-8

N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide

Cat. No.: B6436200
CAS No.: 2549046-88-8
M. Wt: 280.35 g/mol
InChI Key: XTMJIBNXVWWUIW-UHFFFAOYSA-N
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Description

N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide is a complex organic compound that features a pyrrolidine ring, a cyanopyridine moiety, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide typically involves multi-step organic synthesis. One common approach is the functionalization of preformed pyrrolidine rings. This can include the formation of pyrrolidine-2-carbaldehyde followed by various functional group transformations . The reaction conditions often involve the use of specific oxidants and additives to achieve the desired selectivity and yield .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include pyrrolidin-2-ones from oxidation and various substituted derivatives from nucleophilic substitution reactions.

Scientific Research Applications

N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The cyanopyridine moiety may also play a role in binding to specific sites on proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2S/c1-15(19(2,17)18)12-5-6-16(9-12)11-4-3-10(7-13)14-8-11/h3-4,8,12H,5-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMJIBNXVWWUIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C2=CN=C(C=C2)C#N)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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